REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=C(CBr)C(CBr)=[CH:5][C:4]=1[CH2:13]Br.[OH-:15].C([N+](CCCC)(CCCC)CCCC)CCC.O1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1>>[C:34]12[CH2:35][O:36][CH2:37][C:38]1=[CH:5][C:4]1[CH2:13][O:15][CH2:2][C:3]=1[CH:8]=2 |f:1.2|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C(=C1)CBr)CBr)CBr
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 90° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
after addition of a 2 N aqueous solution of hydrochloric acid (2 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=3COCC3C=C2COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |